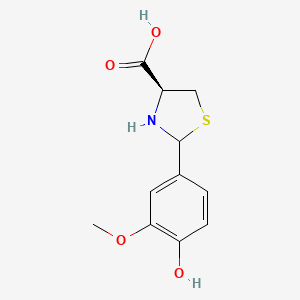

(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-9-4-6(2-3-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNFSTNMEBJXKG-PVSHWOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2N[C@H](CS2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101160248 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265908-22-2 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1265908-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (commonly referred to as TIA) is a thiazolidine derivative that has garnered attention for its biological activities, particularly in pharmacological and toxicological contexts. This compound is synthesized from cysteine and valine and has shown significant potential for various therapeutic applications.

- Chemical Formula : C₁₁H₁₃NO₄S

- CAS Number : 1265908-22-2

- Molecular Weight : 253.29 g/mol

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. TIA has been investigated for its effects against various pathogens. In vitro studies have shown that it possesses antibacterial and antifungal activities, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria .

Developmental Toxicity Studies

A significant body of research has focused on the developmental toxicity of TIA, particularly using zebrafish as a model organism. Key findings include:

- Median Lethal Concentration (LC50) : The LC50 values for TIA were determined to be 1.106 mM for 48 hours and 0.804 mM for 96 hours, indicating its potential toxicity at higher concentrations .

- Developmental Defects : Exposure to TIA resulted in various developmental abnormalities in zebrafish embryos, including:

Cellular Impact

Histological examinations revealed that TIA exposure led to significant ultrastructural changes in testicular tissues of zebrafish. Notable observations included:

- Degeneration of mitochondria in Sertoli cells and spermatogenic cells.

- Autophagic vacuoles were present in Sertoli cells, indicating cellular stress and damage.

- Genetic material decondensations were noted in spermatids, suggesting developmental delays and potential impacts on fertility .

Research Findings Summary Table

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Exhibits antibacterial and antifungal properties against various pathogens. |

| Developmental Toxicity | LC50 values: 1.106 mM (48h), 0.804 mM (96h); causes pericardial edema, bent spine, etc. |

| Cellular Impact | Mitochondrial degeneration and autophagy in Sertoli cells; genetic abnormalities in spermatids. |

Case Studies

- Ultrastructural Effects on Testicular Tissue :

- Developmental Toxicity Assessment :

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antifungal and Antibacterial Properties

Research has demonstrated that thiazolidinone derivatives, including (4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, exhibit significant antifungal and antibacterial activities. These compounds have been studied for their potential to inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antimicrobial agents. A study highlighted the compound's effectiveness against certain strains of bacteria and fungi, suggesting its role in treating infections caused by resistant pathogens .

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects on cancer cells. Thiazolidinone derivatives have shown promise in inhibiting cell proliferation in various cancer types. In vitro studies indicated that (4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can induce apoptosis in cancer cells, providing a potential therapeutic pathway for cancer treatment .

Toxicological Studies

Impact on Reproductive Health

A significant study focused on the toxicological effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid on zebrafish testicular tissue. The research aimed to assess the ultrastructural changes induced by different concentrations of the compound over a specific exposure period. Findings revealed that exposure led to mitochondrial degeneration and abnormalities in spermatogenic cells, indicating potential reproductive toxicity . This study underscores the importance of understanding the compound's safety profile when considering its use in therapeutic applications.

Biochemical Research

Mechanistic Studies

The compound has been utilized in various biochemical studies to elucidate its mechanisms of action at the molecular level. For instance, investigations into its interactions with specific enzymes or cellular pathways have provided insights into how it exerts its biological effects. Such studies are crucial for optimizing its pharmacological properties and enhancing its efficacy as a therapeutic agent .

Data Summary

Vergleich Mit ähnlichen Verbindungen

Key Properties and Findings :

- Developmental Toxicity : In zebrafish (Danio rerio), it induces concentration-dependent defects such as pericardial edema, bent spine, and yolk sac edema. Median lethal concentrations (LC₅₀) are 0.804 mM (96 h) .

- Apoptotic Effects : Despite causing morphological defects, it reduces apoptotic rates in zebrafish embryos at higher concentrations .

- Potential Applications: Thiazolidine derivatives are explored for antimicrobial, antidiabetic, and anticancer applications due to their bioactivity .

Comparison with Structurally Similar Thiazolidine Derivatives

Structural Analogues and Their Properties

Functional Group Impact on Bioactivity

- 4-Hydroxy-3-methoxyphenyl vs. 4-Methoxyphenyl : The hydroxyl group in the target compound may enhance hydrogen bonding with biological targets, whereas the acetyl group in the (2R,4S)-derivative could improve metabolic stability .

- Halogen Substitution : Fluorine (electron-withdrawing) and chlorine (bulky) substituents alter electronic properties and steric hindrance, influencing receptor binding .

Toxicity and Pharmacological Profiles

- Zebrafish Toxicity : The target compound’s LC₅₀ (0.804 mM) is lower than tetracycline (150–300 mg/L) and ampicillin (1125 mg/L), suggesting higher potency in inducing developmental defects .

- Apoptosis Modulation : Unlike other thiazolidines (e.g., 3-propionyl derivatives with antiproliferative effects), the target compound paradoxically reduces apoptosis despite causing mortality .

- Enzyme Inhibition : In deodorant studies, the target compound shows 32.9% inhibition of Cys-3M3SH transformation, slightly lower than its 3-hydroxy-4-methoxy analogue (34.9%) but less effective than alkyl-substituted derivatives (46%) .

Q & A

Q. What are the key steps in synthesizing (4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves condensation and cyclization reactions. A common route starts with 4-hydroxy-3-methoxybenzaldehyde, which undergoes condensation with cysteine derivatives to form the thiazolidine ring. Key steps include:

- Condensation : Reacting the aldehyde with L-cysteine in a polar solvent (e.g., ethanol/water mixture) under reflux conditions.

- Cyclization : Acidic or basic catalysis to form the thiazolidine ring, often requiring controlled pH and temperature .

- Chiral Resolution : Use of chiral auxiliaries or chromatographic methods to isolate the (4S)-enantiomer, as stereochemistry critically influences biological activity .

Example Reaction Conditions:

| Step | Catalyst/Solvent | Temperature | Yield Optimization Tips |

|---|---|---|---|

| Condensation | Ethanol/water (1:1) | 80°C, reflux | Maintain pH 6–7 to avoid racemization |

| Cyclization | HCl (1M) | 25°C | Stir for 12–24 hours |

| Purification | Chiral HPLC (C18 column) | — | Use acetonitrile/0.1% TFA mobile phase |

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the thiazolidine ring, aromatic protons, and stereochemistry. Key peaks include δ 4.2–4.5 ppm (C4-H) and δ 3.8 ppm (methoxy group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 256.28 (theoretical) .

- HPLC Purity Analysis : Use a C18 column with UV detection at 280 nm; purity ≥95% indicates suitability for biological assays .

Critical Note : Always compare data with structurally analogous compounds (e.g., (4S)-4-carboxy-5,5-dimethylthiazolidine derivatives) to validate assignments .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent oxidation of the phenolic –OH group .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the thiazolidine ring .

- Stability Monitoring : Perform periodic HPLC checks (every 6 months) to detect degradation products like 4-hydroxy-3-methoxyphenylacetic acid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer: SAR studies should focus on modifying the thiazolidine ring and substituents:

- Ring Modifications : Synthesize analogs with 5,5-dimethylthiazolidine (enhanced ring rigidity) or 1,3-oxazolidine (improved solubility) .

- Substituent Variations : Replace the methoxy group with halogens (e.g., Cl, F) or nitro groups to assess electronic effects on receptor binding .

- Biological Testing : Screen analogs against target enzymes (e.g., tyrosine phosphatase inhibitors) using kinetic assays. Compare IC values and correlate with structural features .

Data Contradiction Tip : If biological activity varies unexpectedly, re-evaluate stereochemical purity via X-ray crystallography .

Q. What analytical methods are suitable for resolving stereochemical configurations?

Methodological Answer:

- X-ray Crystallography : Definitive method for assigning the (4S) configuration. Co-crystallize with a chiral auxiliary (e.g., L-proline derivatives) to enhance crystal formation .

- Circular Dichroism (CD) : Compare CD spectra with known (4R)-enantiomers; a positive Cotton effect at 220 nm typically indicates (4S) configuration .

- Chiral Derivatization : Use Marfey’s reagent to derivatize the carboxylic acid group, followed by HPLC separation .

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from impurities or assay variability. Mitigation strategies include:

- Purity Reassessment : Use LC-MS to detect trace impurities (e.g., oxidized byproducts) that may interfere with assays .

- Assay Standardization : Adopt validated protocols (e.g., NIH Clinical Collection guidelines) for enzyme inhibition studies. Include positive controls like rosiglitazone for consistency .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and exclude outliers with poor stereochemical characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.